oncogene protein cot
Description
Historical Discovery and Initial Characterization of Oncogene Protein COT
The concept of oncogenes, genes with the potential to cause cancer, emerged from pioneering research into retroviruses, which can incorporate altered versions of host cellular genes (proto-oncogenes) into their genomes. nih.govlindau-nobel.org The first human oncogene, c-Src, was identified in the early 1980s, setting the stage for the discovery of numerous other genes involved in neoplasia. lindau-nobel.org
The oncogene cot (Cancer Osaka Thyroid) was first identified through a DNA transfection assay, a technique that involves introducing DNA from a tumor into a recipient cell line to test for transforming ability. nih.govnih.gov Specifically, cot was isolated from a human thyroid carcinoma cell line. nih.gov Subsequent research using anti-peptide antibodies identified the protein products of the cot gene as two distinct forms, a 46 kDa and a 52 kDa protein. nih.gov It was suggested that these two forms arise from alternative initiation of translation and differ in their amino-terminal structures. nih.gov
Initial characterization revealed that both the 46 kDa and 52 kDa COT proteins are predominantly located in the cytosol and possess autophosphorylation activity at serine residues, classifying them as serine kinase enzymes. nih.gov Around the same time, the rat homolog of cot, named tpl-2 (tumor progression locus-2), was identified as a frequent site for proviral insertion in Moloney murine leukemia virus-induced T-cell lymphomas, which led to the expression of a truncated, activated form of the kinase. nih.gov
Nomenclature and Synonyms of MAP3K8 in Biological Systems
The protein is known by several names in scientific literature, which reflects its diverse discovery contexts and functions. The officially approved name is Mitogen-activated protein kinase kinase kinase 8, abbreviated as MAP3K8. uniprot.orggenenames.org
The synonym COT is derived from "Cancer Osaka Thyroid," the cancer cell line from which the oncogene was first isolated. nih.govontosight.ai Another common synonym is TPL2 or Tpl-2, which stands for "Tumor Progression Locus 2," originating from its discovery as a gene involved in the progression of lymphomas in rats. nih.govontosight.aiuniprot.org Other recorded synonyms include c-COT, EST, ESTF, and MEKK8. ontosight.aiwikipedia.orgjax.org This variety in nomenclature underscores the multifaceted research history of this important kinase.
Overview of MAP3K8 as a Serine/Threonine Protein Kinase in Cellular Regulation
MAP3K8 is a crucial enzyme belonging to the serine/threonine-specific protein kinase family. ontosight.aiwikipedia.org It functions as a MAP kinase kinase kinase (MAP3K), a key upstream component in the mitogen-activated protein kinase (MAPK) signaling cascades. ontosight.aireactome.orgthermofisher.com These cascades are fundamental mechanisms for transducing extracellular signals into cellular responses. ontosight.ai
The primary role of MAP3K8 is to phosphorylate and activate MAP kinase kinases (MAP2Ks or MEKs), which in turn phosphorylate and activate the final effectors of the cascade, the MAP kinases (MAPKs), such as ERK1/2 and p38. ontosight.aiwikipedia.org This activation of MAPK pathways is central to the regulation of numerous cellular processes, including proliferation, differentiation, survival, and inflammation. ontosight.ai
Research has detailed several key downstream effects of MAP3K8 activation. It can activate IkappaB kinases (IKKs), which leads to the degradation of the NF-κB inhibitor (IκB) and subsequent nuclear translocation of the transcription factor NF-κB. wikipedia.orggenecards.org NF-κB is a master regulator of immune and inflammatory responses. MAP3K8 is also essential for the lipopolysaccharide (LPS)-induced activation of the MAPK/ERK pathway in macrophages via Toll-like receptor 4 (TLR4), a critical step for producing the pro-inflammatory cytokine TNF-alpha. uniprot.orggenecards.org Furthermore, MAP3K8 activation promotes the production of other cytokines, such as Interleukin-2 (IL-2), during T lymphocyte activation. wikipedia.orggenecards.org While often functioning as an oncogene that promotes cancer, in certain contexts, such as in its role as Tpl2 in mice, it can also act as a tumor suppressor. wikipedia.org
Properties
CAS No. |
139691-74-0 |
|---|---|
Molecular Formula |
C5H7NO3 |
Synonyms |
oncogene protein cot |
Origin of Product |
United States |
Molecular Biology and Cellular Landscape of Oncogene Protein Cot
Gene Structure and Genomic Context of MAP3K8
The MAP3K8 gene, which codes for the oncogene protein COT (also known as TPL2), is a protein-coding gene located on the plus strand of chromosome 10. genecards.org Specifically, it resides on the cytogenetic band 10p11.23. genecards.orglovd.nl The gene spans a length of 27,813 bases. genecards.org
Functionally, the protein product of MAP3K8 is a serine/threonine kinase that plays a role in activating both the MAP kinase and JNK kinase pathways. genecards.orgactivemotif.com Its dysregulation is associated with diseases such as lung cancer and bronchiolo-alveolar adenocarcinoma. genecards.org An important paralog of this gene is STK10. genecards.org
Table 1: Genomic Details of the MAP3K8 Gene
| Feature | Detail | Source |
|---|---|---|
| Gene Symbol | MAP3K8 | genecards.org |
| Full Name | Mitogen-Activated Protein Kinase Kinase Kinase 8 | genecards.org |
| Aliases | COT, TPL2 | uniprot.org |
| Chromosomal Location | Chromosome 10, band p11.23 | genecards.orglovd.nl |
| Genomic Coordinates | chr10:30,434,021-30,461,833 (GRCh38/hg38) | genecards.org |
| Size | 27,813 bases | genecards.org |
| Orientation | Plus strand | genecards.org |
Transcriptional Regulation of MAP3K8 Expression
The expression of the MAP3K8 gene is a tightly controlled process, influenced by a variety of regulatory elements and factors at the transcriptional level.
Promoter Activity and Transcriptional Factors
The promoter region of the MAP3K8 gene is characterized as being GC-rich and lacking a TATA-box. aacrjournals.org Its activity is driven by several transcription factors that bind to specific motifs within the promoter. Research has identified binding sites for factors such as AP-1, Sp-1, and NF-κB. aacrjournals.org A broader analysis has also revealed binding sites for aMEF-2, AML1a, CREB, deltaCREB, MEF-2A, Nkx2-5, Nkx5-1, and Pbx1a. genecards.org
External signals can also influence promoter activity. For instance, the cytokine Interleukin-22 (IL-22) has been shown to induce promoter activity for AP-1 and HER2 through a MAP3K8-mediated signaling pathway. oup.com Furthermore, the activation of Interferon regulatory factor 7 (IRF7) can induce the expression of MAP3K8. nih.gov
Super-Enhancer Mediated Regulation
Recent studies have highlighted the role of super-enhancers (SEs) in regulating MAP3K8 expression, particularly in cancer contexts. SEs are large clusters of enhancers that can drive high levels of transcription of genes crucial for cell identity and disease. d-nb.info
In Epstein-Barr virus-associated gastric carcinoma (EBVaGC), MAP3K8 has been identified as an SE-associated gene. mdpi.comnih.gov Experiments using CRISPRi to repress these specific super-enhancers led to a significant decrease in MAP3K8 expression and a reduction in the proliferation of cancer cells. mdpi.comnih.gov These findings were further corroborated by the use of the BET inhibitor OTX015, which targets proteins associated with super-enhancers. mdpi.comnih.gov Similarly, high enhancer activity, marked by the histone modification H3K27ac, has been linked to MAP3K8 in atypical head and neck squamous cell carcinoma. frontiersin.org
This compound Protein Structure and Isoforms
The protein product of the MAP3K8 gene, known as this compound or Tpl-2, is a serine/threonine protein kinase. uniprot.orgnih.gov The proto-oncogenic form of the human COT protein consists of 467 amino acids. nih.govcsic.es However, it can be converted into an oncogenic version through a C-terminal truncation. uniprot.orgcsic.es In this truncated form, the final 69 amino acids at the carboxyl-terminus are substituted with 18 different amino acids. csic.es
The human proto-cot gene can produce two distinct protein isoforms through a process of alternative initiation of translation from two different start codons. nih.gov This results in a 58-kDa protein and a slightly smaller 52-kDa protein. nih.gov While both isoforms are located in the cytoplasm, the 58-kDa version has a shorter half-life. nih.gov Interestingly, this larger isoform also exhibits stronger transforming activity compared to the 52-kDa protein, although its oncogenic potential is still considerably weaker than the truncated oncogenic form. nih.gov
Primary Protein Sequence and Functional Domains
The primary sequence of amino acids is the fundamental determinant of a protein's three-dimensional structure and its ultimate function. creative-proteomics.comnih.gov The COT protein contains several key functional domains.
The core of the protein is its serine/threonine protein kinase domain, which is responsible for its enzymatic activity. nih.gov The N-terminal domain plays a critical role in regulating the protein's stability and is also essential for its transforming activity. nih.gov Conversely, the C-terminal domain appears to function as a negative regulator of this transforming activity, as its removal leads to a more potent oncogene. nih.gov
The activity of the COT protein is also regulated by post-translational modifications. It undergoes autophosphorylation on both serine and threonine residues. genecards.orguniprot.org Specific phosphorylation events are critical for its function. For example, phosphorylation at threonine 290 (Thr-290) is required for its full kinase activity. genecards.org Another key modification is the phosphorylation at serine 400 (Ser-400) by the kinase IKBKB, which is necessary for the activation of the MAPK/ERK pathway in response to lipopolysaccharide (LPS). genecards.org
Table 2: Key Protein Features and Isoforms of this compound
| Feature | Description | Source |
|---|---|---|
| Protein Type | Serine/threonine protein kinase | uniprot.orgnih.gov |
| Proto-oncogene Length | 467 amino acids | nih.govcsic.es |
| Oncogenic Form | C-terminally truncated protein | uniprot.orgcsic.es |
| Isoforms | 58-kDa and 52-kDa proteins produced by alternative translation initiation | nih.gov |
| Key Domains | N-terminal regulatory domain, Serine/threonine kinase domain, C-terminal negative regulatory domain | nih.gov |
| Key PTMs | Autophosphorylation; Phosphorylation at Thr-290 and Ser-400 | genecards.orguniprot.org |
Characterization of Alternative Isoforms and Their Activities
The human MAP3K8 gene can produce at least two protein isoforms through alternative initiation of translation. mybiosource.com These isoforms differ in the length of their N-terminus. wikipedia.org
Isoform 1: This is the full-length, canonical protein. uniprot.org It is a 58 kDa protein. uniprot.org While it possesses transforming activity, it is significantly weaker than the activated oncogenic versions of the protein. jensenlab.org
Isoform 2: This isoform has a shorter N-terminus due to the use of a downstream translation start codon. wikipedia.orgnih.gov This shorter isoform exhibits even weaker transforming activity compared to isoform 1. wikipedia.orgnih.gov
The two isoforms also show differences in their phosphorylation patterns. Isoform 1 is primarily phosphorylated on serine residues, whereas isoform 2 is phosphorylated on both serine and threonine residues. uniprot.orggenecards.org
Table 1: Known Isoforms of this compound
| Isoform | Description | Activity |
|---|---|---|
| Isoform 1 | Full-length canonical protein (58 kDa). uniprot.org | Displays weaker transforming activity compared to oncogenic variants. jensenlab.org |
Conformational Dynamics Relevant to Kinase Function
The function of protein kinases is intrinsically linked to their conformational state, switching between active ("ON") and inactive ("OFF") states. elifesciences.org These transitions are often governed by the conformation of key structural elements within the kinase domain, such as the activation loop and the αC-helix. elifesciences.orgbiorxiv.orgembopress.org
For a kinase to be active, the activation loop typically adopts a specific conformation that allows substrate binding and catalysis. biorxiv.org A key feature of this active state is the "DFG-in" conformation of a conserved Asp-Phe-Gly motif at the beginning of the activation loop. biorxiv.org In the inactive state, this motif can flip to a "DFG-out" conformation, which prevents catalysis. biorxiv.org
Furthermore, the orientation of the αC-helix in the N-terminal lobe is crucial. biorxiv.orgembopress.org In the active state, the αC-helix moves inward, forming a salt bridge with a conserved lysine (B10760008) residue, which helps to correctly position ATP for catalysis. biorxiv.org In some inactive states, the αC-helix adopts an "out" conformation. biorxiv.org The dynamic interplay between these and other structural elements dictates the catalytic output of the kinase. While specific detailed studies on the conformational dynamics of COT are not extensively available in the provided search results, the general principles of kinase regulation through conformational changes are well-established and apply to COT as a member of the serine/threonine kinase family. elifesciences.orgbiorxiv.orgembopress.org
Post-Translational Modification of this compound
Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of COT. The most prominent PTMs for COT are phosphorylation and ubiquitination.
COT is capable of autophosphorylation. uniprot.orggenecards.org This self-phosphorylation is a common mechanism for kinase activation. The process involves the kinase catalyzing the transfer of a phosphate (B84403) group from ATP to one or more of its own amino acid residues. This can lead to a conformational change that switches the kinase to its active state. Research indicates that isoform 1 of COT undergoes phosphorylation mainly on serine residues, while isoform 2 is phosphorylated on both serine and threonine residues. uniprot.orggenecards.org
Several specific phosphorylation sites on COT have been identified, each with distinct functional consequences.
Threonine 290 (Thr-290): Phosphorylation at this site is necessary, though not sufficient, for the full kinase activity of COT in vitro. uniprot.orggenecards.org This phosphorylation event is also critical for the dissociation of isoform 1 from NFKB1, which subsequently leads to COT's degradation. uniprot.orggenecards.org
Serine 400 (Ser-400): This site is phosphorylated by IkappaB kinase beta (IKBKB). This phosphorylation is required for the activation of the MAPK/ERK pathway in macrophages stimulated by lipopolysaccharide (LPS). uniprot.orggenecards.org
Table 2: Characterized Phosphorylation Sites of this compound
| Phosphorylation Site | Upstream Kinase | Functional Impact |
|---|---|---|
| Threonine 290 (Thr-290) | Autophosphorylation/Unknown | Necessary for full kinase activity and dissociation from NFKB1. uniprot.orggenecards.org |
Ubiquitination is a process where ubiquitin molecules are attached to a substrate protein, often targeting it for degradation by the proteasome. thermofisher.com This pathway is a key regulator of COT protein levels.
COT's stability is tightly controlled by its interaction with other proteins. Under normal conditions, COT binds to the p105 subunit of NF-κB (NFKB1), which stabilizes COT but also keeps it in an inactive state. nih.govjensenlab.org Upon cellular stimulation, such as by LPS, IKK-mediated phosphorylation of p105 leads to its proteasomal degradation. nih.gov This releases COT, allowing for its activation but also making it susceptible to its own degradation. uniprot.orggenecards.org
Recent research has identified the E3 ubiquitin ligase TRIM4 (Tripartite Motif Containing 4) as the enzyme that specifically targets COT for degradation by adding polyubiquitin (B1169507) chains to lysines 415 and 439. nih.gov Disruption of the C-terminus of COT, as seen in some oncogenic forms, can interfere with this degradation process, leading to sustained protein expression and signaling. nih.govresearchgate.net
The process of ubiquitination involves a cascade of three enzymes: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligating enzyme, which provides substrate specificity. thermofisher.com The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. thermofisher.com
Specific Phosphorylation Sites and Their Functional Impact
Subcellular Localization and Compartmentalization of this compound
The function of a protein is often dictated by its location within the cell. This compound is primarily localized to the cytoplasm. mybiosource.comwikipedia.orgnih.govproteinatlas.org This cytoplasmic localization is consistent with its role as a kinase that relays signals from the cell surface to downstream targets within the cytoplasm and ultimately the nucleus.
COT is held in an inactive state in the cytoplasm through its association with NFKB1/p105. jensenlab.org Upon stimulation and release from this complex, the active kinase can then phosphorylate its downstream targets, such as MEK1 and MEK2, which are also located in the cytoplasm. While COT itself is mainly cytoplasmic, the signaling pathways it activates, such as the MAPK/ERK and NF-κB pathways, ultimately lead to the translocation of transcription factors into the nucleus to regulate gene expression. mybiosource.comnih.gov
Table 3: Subcellular Localization of this compound
| Cellular Compartment | Evidence |
|---|---|
| Cytoplasm/Cytosol | Confirmed by immunofluorescent analysis and protein databases. mybiosource.comwikipedia.orgnih.govproteinatlas.org |
Signal Transduction Pathways Regulated by Oncogene Protein Cot
Oncogene Protein COT's Role in Mitogen-Activated Protein Kinase (MAPK) Cascades
The MAPK pathways are fundamental signaling modules that convert a wide array of extracellular stimuli into diverse cellular responses, including proliferation, differentiation, and apoptosis. news-medical.netgenome.jp COT has been identified as a key upstream activator of several MAPK pathways. nih.govnih.gov
Activation of Extracellular Signal-Regulated Kinases (ERK1/2)
COT is a potent activator of the ERK1/2 pathway, a cascade canonically associated with cell growth and proliferation. csic.esnih.gov In response to specific stimuli, such as lipopolysaccharide (LPS) in macrophages, COT is the primary MAP3K responsible for activating MEK1, the upstream kinase of ERK1/2. csic.es This activation is crucial for the production of pro-inflammatory cytokines. csic.es The process involves the release of COT from an inhibitory complex, allowing it to phosphorylate and activate MEK1, which in turn phosphorylates and activates ERK1 and ERK2. csic.esmdpi.com Studies have shown that both the wild-type and a truncated, oncogenic form of COT can induce the activation of the ERK1/2 pathway. csic.es Furthermore, the activation of ERK1/2 by COT is essential for processes such as cell migration. nih.gov
Modulation of c-Jun N-terminal Kinase (JNK) Pathways
Overexpression of COT has been demonstrated to stimulate the JNK pathway. nih.govnih.gov The JNKs are a family of MAPKs that are strongly activated by stress stimuli and are involved in apoptosis and inflammation. waocp.org COT can activate the JNK pathway by phosphorylating and activating its upstream kinase, SEK1 (also known as MKK4). nih.gov This activation contributes to the stimulation of the c-jun promoter, a key event in COT-induced cellular transformation. nih.govnih.gov Research indicates that COT utilizes both JNK-dependent and independent mechanisms to regulate c-jun expression. nih.gov
Interplay with p38 MAPK Signaling
The p38 MAPK pathway is another stress-activated cascade involved in inflammation and apoptosis. waocp.org While overexpression of COT potently activates ERK1/2 and JNK, its effect on the p38 pathway appears to be more nuanced and cell-type specific. nih.gov In some contexts, such as in TNFα- or LPS-stimulated macrophages, COT does not appear to modulate p38 activation. csic.es However, other studies have shown that COT overexpression can stimulate the activity of p38γ (also known as ERK6), a member of the p38 MAPK family. nih.govnih.gov This suggests that COT's interaction with the p38 pathway may be isoform-specific and dependent on the cellular context. The p38 pathway itself has a complex role in cancer, sometimes acting as a tumor suppressor and at other times promoting tumor growth. waocp.orgmdpi.com
| Pathway Component | Role of this compound | Key Research Findings |
| ERK1/2 | Potent Activator | COT is the unique MAP3K that activates ERK1/2 in response to TLR4 activation by LPS in macrophages. csic.es Both wild-type and truncated COT activate the ERK1/2 pathway. csic.es |
| JNK | Activator | Overexpression of COT stimulates the JNK pathway, contributing to cellular transformation. nih.govnih.gov COT activates JNK by phosphorylating its upstream kinase, SEK1. nih.gov |
| p38 MAPK | Modulator | COT's effect on p38 is context-dependent. It does not modulate p38 in LPS-stimulated macrophages but can activate the p38γ isoform upon overexpression. csic.esnih.gov |
Regulation of Nuclear Factor-kappa B (NF-κB) Signaling by this compound
The NF-κB pathway is a critical regulator of immune and inflammatory responses, cell survival, and proliferation. researchgate.netnih.gov Dysregulation of this pathway is a hallmark of many cancers. COT is deeply integrated into the NF-κB signaling network.
IkappaB Kinase (IKK) Activation and NF-κB Nuclear Translocation
COT has been shown to induce the activation of NF-κB. csic.esnih.gov One of the proposed mechanisms for this is through the activation of the IκB kinase (IKK) complex. csic.es The IKK complex is central to the canonical NF-κB pathway, as it phosphorylates the inhibitory IκB proteins, targeting them for degradation and allowing NF-κB dimers to translocate to the nucleus and activate gene transcription. pnas.orgoaepublish.com Some studies suggest that COT activates the IKK complex by activating NIK (NF-κB-inducing kinase), which is an upstream kinase of the IKK complex. csic.esasm.org Viral oncoproteins, such as the Epstein-Barr virus-encoded latent membrane protein 1 (LMP1), have been shown to utilize COT to activate NF-κB signaling downstream of TRAF2. nih.govembopress.org This highlights the role of COT as a crucial mediator in pathogen-induced NF-κB activation.
Interaction with NFKB1/p105 and NF-κB Pathway Stability
In resting cells, COT exists in a stable, inactive complex with the NF-κB1 precursor protein, p105, and another protein called ABIN-2. csic.es This interaction with p105 serves to both inhibit COT's kinase activity and protect it from degradation. csic.esnih.gov Upon stimulation by signals such as those from Toll-like receptors (TLR) or the IL-1 receptor, the IKK complex is activated. csic.es Activated IKKβ phosphorylates p105, leading to its processing or degradation by the proteasome. csic.es This releases COT from the inhibitory complex, allowing it to become active and transduce downstream signals, primarily leading to the activation of the MEK1-ERK1/2 pathway. csic.es This intricate regulatory mechanism ensures that COT activity is tightly linked to inflammatory signals that also activate the NF-κB pathway. The interaction between COT and p105 occurs through two distinct domains on COT, one of which is in the C-terminal region and the other within the kinase domain. csic.es
| Interacting Protein | Function of Interaction with COT | Consequence of Interaction |
| NFKB1/p105 | Forms an inactive complex with COT in resting cells. | Inhibits COT kinase activity and stabilizes the COT protein. csic.esnih.gov |
| IKK Complex | Phosphorylates p105 upon stimulation. | Leads to the release and activation of COT from the p105 complex. csic.es |
| TRAF2 | LMP1 recruits TRAF2, and COT functions downstream. | Mediates LMP1-induced NF-κB activation. nih.govembopress.org |
Crosstalk and Integration with Other Signaling Networks
This compound, also known as Tumor Progression Locus 2 (TPL2) or MAP3K8, functions as a critical node in cellular communication, integrating signals from various pathways to regulate inflammatory responses, cell survival, and proliferation. Its position as a MAP3K allows it to receive inputs from diverse upstream receptors and translate them into activation of the MAPK/ERK cascade, creating extensive crosstalk with other major signaling networks.
Toll-Like Receptor (TLR) Signaling Pathways
This compound is an essential component of the Toll-like receptor (TLR) signaling cascade, which is fundamental to the innate immune response. nih.gov TLRs recognize pathogen-associated molecular patterns (PAMPs), initiating a signaling cascade to produce pro-inflammatory cytokines. nih.govkegg.jp The majority of TLRs utilize an MyD88-dependent pathway, which splits to activate both NF-κB and MAPK pathways. nih.govkegg.jplambris.com
COT is indispensable for the lipopolysaccharide (LPS)-induced, TLR4-mediated activation of the MAPK/ERK pathway in macrophages. uniprot.orguniprot.org This function is critical for producing the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) during an immune response. uniprot.orguniprot.org Upon TLR stimulation, the signal is transduced through a core process involving MyD88, IRAK4, IRAK1, and TRAF6, which lies upstream of COT activation. nih.govmdpi.com The interaction with TRAF6 is crucial for the subsequent activation of the COT-MEK-ERK pathway. affbiotech.com Furthermore, COT plays a role in mediating host resistance to bacterial infections by negatively regulating the production of type I interferons. uniprot.orguniprot.org
Tumor Necrosis Factor Receptor Superfamily (TNFRSF1A, CD40) Signaling
COT is a key transducer of signals originating from members of the Tumor Necrosis Factor Receptor (TNFR) superfamily, including TNFRSF1A (also known as TNFR1) and CD40. uniprot.orguniprot.orgaffbiotech.com These receptors are involved in a wide range of cellular processes, from inflammation and immunity to cell death and survival.
In B-cells and macrophages, COT transduces signals from both CD40 and TNFRSF1A to activate the ERK pathway, potentially regulating immunoglobulin production. uniprot.orguniprot.org CD40, a member of the TNFR family, interacts with CD40 receptor-associated factor 1 (CRAF1), also known as TRAF3, which participates in CD40 signaling. sinobiological.com COT's interaction with TRAF proteins, such as TRAF6, is a common theme, linking it to the upstream receptor complexes of both TLRs and the TNFR superfamily. affbiotech.com In some cellular contexts, COT may also participate in the transduction of TNF signals that lead to the activation of JNK and NF-κB. uniprot.orguniprot.org
Interleukin-1 Receptor (IL-1R) Mediated Responses
The Interleukin-1 Receptor (IL-1R) family and TLRs share a highly conserved cytoplasmic domain and utilize overlapping downstream signaling mechanisms, including the recruitment of the adapter protein MyD88. mdpi.comresearchgate.net this compound is a downstream effector of IL-1R signaling. In response to IL-1, COT activates the MAPK/ERK pathway, leading to the upregulation of inflammatory mediators. uniprot.orgmdpi.com
The canonical IL-1R signaling pathway involves the ligand binding to IL-1R1, which then recruits the MyD88 adapter protein. nih.govfrontiersin.org This initiates the assembly of a signaling complex that includes IRAK family kinases, ultimately leading to TRAF6 activation. mdpi.com Subsequently, COT is activated, propagating the signal to the MAPK cascade. In adipocytes, COT activates the MAPK/ERK pathway in response to Interleukin-1 beta (IL1B) and TNF, which induces lipolysis. uniprot.orguniprot.org
PI3K/Akt Signaling Intersections
The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. nih.govmdpi.com While COT is a linear component of the MAPK pathway, significant crosstalk exists between the MAPK and PI3K/Akt networks. These pathways are often co-regulated and can converge on common downstream targets or be activated by the same upstream signals, such as receptor tyrosine kinases. mdpi.comresearchgate.net
In some cancers, oncogenic signaling through pathways like PI3K/Akt can induce the expression of inflammatory cytokines. mdpi.com These cytokines can then, in a paracrine or autocrine fashion, activate receptors like TLRs, IL-1R, and TNFR, which in turn signal through COT to activate the MAPK pathway. mdpi.com This creates a feedback loop where the two pathways reinforce each other's activity. For instance, in certain contexts, PI3K/Akt signaling can lead to the phosphorylation and inactivation of GSK3β, a molecule that also has connections to MAPK signaling, promoting cell proliferation and survival. mdpi.com Aberrant PI3K signaling is a known mechanism of resistance to therapies, partly due to its crosstalk with the MAPK and NF-κB pathways. mdpi.com
Notch Signaling Pathway Integration
The Notch signaling pathway is an evolutionarily conserved system that regulates cell fate decisions, proliferation, and differentiation during development and in adult tissues. oup.comiiarjournals.orgfrontiersin.org Aberrant Notch signaling is implicated in numerous cancers, where it can function as either an oncogene or a tumor suppressor depending on the context. oup.comiiarjournals.orgnih.gov
Crosstalk between Notch and other oncogenic pathways, including the Ras-MAPK pathway, is critical for tumor development. iiarjournals.org For example, oncogenes like Ras can lead to the activation of Notch signaling. iiarjournals.org It is expected that Notch signaling intersects with multiple oncogenic pathways, including PI3K/Akt/mTOR and NF-κB, both of which are functionally linked to COT. frontiersin.org While a direct physical interaction between COT and Notch components is not well-established, their integration can occur through the regulation of common downstream targets or via broader signaling networks. For instance, Notch can be activated by growth factors that also trigger pathways leading to COT activation. iiarjournals.orgfrontiersin.org This convergence contributes to the complex signaling landscape that promotes tumor aggressiveness. iiarjournals.org
Molecular Interaction Networks of this compound
The function of this compound is defined by its interactions within a complex network of proteins. nih.gov As a serine-threonine protein kinase, its primary role is to phosphorylate and activate downstream kinases (MEK1/2), but its activity and stability are tightly regulated by upstream binding partners. uniprot.orguniprot.org
A key regulatory interaction for COT is with the NF-κB1 protein, p105. COT forms a ternary complex with NFKB1/p105 and TNIP2. affbiotech.com This interaction with NFKB1 enhances the stability of COT but simultaneously inhibits its kinase activity. affbiotech.com Upon receiving an upstream stimulus, such as from LPS, this interaction is lost, leading to COT activation and its subsequent degradation. affbiotech.com
COT's placement in signaling cascades necessitates interactions with adapter proteins that link it to surface receptors. It interacts with TRAF6, which is essential for ERK activation following engagement of receptors like CD40. affbiotech.com It also interacts with TRAF2. researchgate.net The molecular interaction network of COT places it at the convergence of immune and inflammatory signaling pathways, highlighting its role as a central hub in cellular signal transduction. mdpi.comnih.gov
| Interacting Protein | Signaling Pathway | Function of Interaction |
| NFKB1 (p105) | NF-κB / TLR / TNFR | Stabilizes COT protein but inhibits its kinase activity. affbiotech.com |
| TNIP2 | NF-κB / TLR | Component of the ternary complex with COT and NFKB1. affbiotech.com |
| TRAF6 | TLR / IL-1R / TNFR | Upstream activator; interaction is required for COT-mediated ERK activation. mdpi.comaffbiotech.com |
| TRAF2 | TNFR | Upstream signaling component. researchgate.net |
| IKBKB | TLR / TNFR | Phosphorylates COT on Ser-400, required for LPS-stimulated MAPK/ERK activation. affbiotech.com |
| KSR2 | MAPK/ERK | Inhibits COT-mediated ERK and NF-κB activation. affbiotech.com |
| CD40 | TNFR Superfamily | Transduces signals from the CD40 receptor to the ERK pathway. uniprot.orgaffbiotech.com |
| MEK1/2 (MAP2K1/2) | MAPK/ERK | Direct downstream substrate of COT kinase activity. uniprot.org |
Protein-Protein Interactions with Kinases and Adaptor Proteins
The function of Cot is tightly controlled through its direct physical associations with a variety of other proteins, including other kinases and non-catalytic adaptor proteins. These interactions dictate Cot's stability, subcellular localization, and access to its substrates.
Interactions with Kinases: Cot acts as a MAP3K, directly phosphorylating and activating downstream kinases. Its primary targets are MEK1 and MEK2, the kinases responsible for activating the ERK1/2 MAPK pathway. nih.govpnas.org This activation is a central event in response to stimuli from Toll-like receptors (TLRs) and cytokine receptors like the IL-1 receptor. pnas.orgcsic.es Beyond the ERK pathway, Cot can also phosphorylate and activate SEK1 (also known as MKK4), a kinase upstream of the JNK pathway. nih.govnih.gov
Cot's activity is also regulated by upstream kinases. The kinase Akt (Protein Kinase B) can physically associate with and phosphorylate Cot at serine 400. nih.govnih.gov This specific phosphorylation is essential for Cot's ability to induce NF-κB-dependent transcription but does not affect its general kinase activity or its ability to activate the AP-1 transcription factor, indicating a mechanism for differential pathway regulation. nih.govnih.gov The IκB kinase (IKK) complex also plays a crucial role; it phosphorylates Cot's inhibitory partner, p105, which is a key step in releasing and activating Cot. csic.esnih.gov
Interactions with Adaptor Proteins: Adaptor proteins are non-enzymatic molecules that facilitate the assembly of signaling complexes. creative-diagnostics.com Cot's most critical interaction is with the NF-κB1 precursor protein, p105, and the A20-binding inhibitor of NF-κB 2 (ABIN-2). researchgate.netreactome.orgnih.gov In unstimulated cells, Cot exists in a stable, inactive ternary complex with p105 and ABIN-2. researchgate.netcsic.es The binding of p105 stabilizes the Cot protein, preventing its degradation, but simultaneously inhibits its ability to phosphorylate MEK. csic.esgenecards.orgaffbiotech.com ABIN-2 is also essential for maintaining the steady-state levels of Cot protein. nih.gov
Upon cellular stimulation, for instance by lipopolysaccharide (LPS), the IKK complex phosphorylates p105, targeting it for proteasomal degradation. csic.esnih.gov This releases Cot from its inhibitory embrace, allowing it to become active and phosphorylate MEK1/2. csic.esreactome.org
Cot also interacts with TNF receptor-associated factor (TRAF) proteins, particularly TRAF2 and TRAF6. nih.govgenecards.orgasm.org These interactions link Cot to signaling from the TNF receptor and CD40, respectively, and are required for the activation of the ERK pathway in these contexts. nih.govgenecards.org Other regulatory interactions include binding to Kinase Suppressor of Ras 2 (KSR2), which inhibits Cot-mediated activation of both ERK and NF-κB, and to 14-3-3 proteins, an interaction essential for TLR-mediated ERK activation. pnas.orggenecards.org
Table 1: Key Protein-Protein Interactions of this compound
| Interacting Protein | Protein Type | Function of Interaction |
|---|---|---|
| MEK1/MEK2 | Kinase (Substrate) | Cot phosphorylates and activates MEK1/2, leading to ERK pathway activation. nih.govpnas.org |
| SEK1/MKK4 | Kinase (Substrate) | Cot phosphorylates and activates SEK1, leading to JNK pathway activation. nih.govnih.gov |
| Akt (PKB) | Kinase (Regulator) | Akt physically associates with and phosphorylates Cot on Ser400, specifically enabling NF-κB pathway activation. nih.govnih.gov |
| IKK Complex | Kinase (Regulator) | IKK phosphorylates p105, triggering the release and activation of Cot from the p105/ABIN-2/Cot complex. csic.esnih.gov |
| NF-κB1 (p105) | Adaptor/Inhibitor | Stabilizes Cot protein but inhibits its kinase activity towards MEK in the basal state. csic.esreactome.orggenecards.org |
| ABIN-2 | Adaptor Protein | Required for the formation of the inhibitory ternary complex and maintains the stability of Cot protein. researchgate.netnih.gov |
| TRAF2 | Adaptor Protein | Mediates Cot activation in response to TNF-α signaling. nih.govasm.org |
| TRAF6 | Adaptor Protein | Required for CD40-mediated ERK activation via Cot. genecards.orguniprot.org |
| KSR2 | Adaptor/Scaffold | Interacts with Cot to inhibit ERK and NF-κB activation. genecards.org |
| 14-3-3 Proteins | Adaptor Protein | Interaction with phosphorylated Cot is essential for the activation of the ERK pathway by TLRs. pnas.org |
| Histone H3 | Structural Protein | Cot can directly interact with and phosphorylate histone H3 at Serine-10, linking it to chromatin modification. nih.gov |
Scaffold Protein Complexes Involving this compound
Scaffold proteins are crucial for organizing signaling pathways by bringing multiple components into close proximity, thereby enhancing signaling efficiency and specificity. nih.govwikipedia.org While Cot itself has been described as having scaffolding functions, its most well-characterized role is as a core component of a major inhibitory scaffold complex. researchgate.net
The primary scaffold complex involving Cot is the aforementioned ternary complex with NF-κB1 p105 and ABIN-2. researchgate.netreactome.org This complex functions as a critical signaling hub that maintains Cot in an inactive but stable state in resting cells. csic.es The complex assembles through specific interactions: the C-terminus of Cot binds to a region on p105, while Cot's kinase domain interacts with the death domain of p105. reactome.org ABIN-2 binds to both Cot and p105, further solidifying the complex and ensuring Cot's stability. researchgate.netnih.gov
Table 2: Components of the Primary Cot-Containing Scaffold Complex
| Component | Protein Class | Role within the Complex |
|---|---|---|
| This compound (Tpl2/MAP3K8) | Serine/Threonine Kinase | The core catalytic component, kept inactive by the complex. csic.esreactome.org |
| NF-κB1 (p105) | Inhibitory/Scaffold Protein | Acts as the primary scaffold, binding and inhibiting Cot while also preventing its degradation. researchgate.netreactome.org |
| ABIN-2 | Adaptor/Scaffold Protein | Stabilizes the entire complex and is essential for maintaining Cot protein levels. researchgate.netnih.gov |
| IKK Complex (IKKβ) | Regulatory Kinase | Acts on the complex by phosphorylating p105 to trigger its degradation and subsequent Cot release. csic.esnih.gov |
Biological Processes and Pathophysiological Roles of Oncogene Protein Cot
Contribution to Inflammatory and Immune System Regulation
COT/TPL2 is essential for the production of several key pro-inflammatory cytokines and chemokines. In macrophages, it is required for the lipopolysaccharide (LPS)-induced activation of the MAPK/ERK pathway, which is critical for producing the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govahajournals.orgashpublications.org Studies have shown that MAP3K8 activation is integral to the production of not only TNF-α but also Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in immune cells like macrophages. researchgate.netoup.com
Pharmacological inhibition of TPL2 in human monocytes leads to a significant reduction in IL-1β induction and secretion following TLR2 stimulation. ahajournals.org Similarly, in human lung epithelial cells, knocking down MAP3K8 significantly reduces IL-6 and Interleukin-8 (IL-8) levels after stimulation with IL-1β. plos.org This protein kinase also regulates the production of prostaglandin (B15479496) E2 (PGE2) in the lung via its effect on cyclooxygenase-2 (Cox-2). nih.govnih.gov This demonstrates that MAP3K8 is a central node in the signaling pathways that control the expression of a cascade of inflammatory mediators. nih.gov
COT/TPL2 exerts significant influence over a wide array of immune cells, modulating their activation, differentiation, and effector functions. ahajournals.orgaai.org
T lymphocytes: The protein is involved in the regulation of T-helper (Th) cell differentiation. nih.govahajournals.orgcsic.es Specifically, it has been identified as a critical negative regulator of Th1-type adaptive immunity. austinpublishinggroup.com In human cytotoxic T lymphocytes (CTLs), which are crucial for eliminating infected or cancerous cells, MAP3K8 is selectively expressed in effector memory cells and is necessary for their full function, including the secretion of Interferon-gamma (IFN-γ) and TNF-α, and their cytolytic activity. csic.es
B lymphocytes: COT/TPL2 transduces signals from CD40 that activate the ERK pathway in B-cells, suggesting it may play a role in regulating immunoglobulin production. ahajournals.orguniprot.org
Macrophages and Monocytes: MAP3K8's role is extensively studied in macrophages, where it is essential for activating the MEK/ERK pathway in response to TLR and IL-1R stimulation. plos.orgashpublications.org This activation is crucial for the production of inflammatory cytokines. In monocytes, MAP3K8 deficiency leads to increased apoptosis (cell death) and reduced expression of the chemokine receptor CCR2, which is vital for monocyte mobilization to sites of inflammation. nih.govahajournals.org This kinase modifies the activation state of both macrophages and monocytes. ahajournals.orgaai.org
Neutrophils: TPL2 contributes to neutrophil functions, including their recruitment to infection sites and their killing capacity. It activates p38α and p38δ to drive the production of various inflammatory mediators in these cells. nih.gov
Dendritic Cells (DCs): In monocyte-derived dendritic cells, MAP3K8 expression is increased by hypoxia, which in turn potentiates the release of TNF-α following TLR stimulation. nih.govuniprot.org TPL2 is essential for the production of IL-1β from dendritic cells. It also regulates the activation of p38 MAPK in bone marrow-derived DCs.
| Immune Cell Type | Key Functions Modulated by COT | References |
|---|---|---|
| T lymphocytes | Regulates T-helper cell differentiation; essential for cytotoxic T lymphocyte (CTL) effector functions (IFN-γ, TNF-α secretion, cytolytic activity). | austinpublishinggroup.comnih.govcsic.es |
| B lymphocytes | Transduces CD40 signals to activate ERK pathway, potentially regulating immunoglobulin production. | ahajournals.orguniprot.org |
| Macrophages | Activates MEK/ERK pathway in response to TLR/IL-1R; critical for pro-inflammatory cytokine production (TNF-α, IL-1β). | plos.orgashpublications.org |
| Monocytes | Regulates apoptosis (survival) and expression of chemokine receptor CCR2 for mobilization. | nih.govahajournals.org |
| Neutrophils | Contributes to recruitment and killing capacity; drives production of inflammatory mediators via p38 activation. | nih.gov |
| Dendritic Cells | Potentiates TNF-α release under hypoxia; essential for IL-1β production. | nih.govuniprot.org |
COT/TPL2 plays a complex role in the host's defense against bacterial infections. It is involved in mediating host resistance to bacteria. nih.govahajournals.orgcsic.es Studies using a Listeria monocytogenes infection model showed that mice lacking Tpl2 had increased pathogen burdens and succumbed to the infection more rapidly. This increased susceptibility was linked to impaired signaling through TLR2 and NOD2, receptors that recognize the bacteria, and a failure to produce sufficient IL-1β.
Interestingly, while being a key driver of inflammatory responses, COT/TPL2 also functions as a negative regulator of type I interferon (IFN) production. nih.govahajournals.orgcsic.esuniprot.org This dual role highlights its function as a molecular switch that helps balance different arms of the innate immune response to effectively clear pathogens while preventing excessive or inappropriate inflammation.
Given its central role in orchestrating inflammatory responses, dysregulation of COT/TPL2 has been implicated in a variety of inflammatory and autoimmune diseases. nih.govresearchgate.net
Inflammatory Bowel Disease (IBD): MAP3K8 has been linked to IBD, where it helps regulate inflammatory signaling pathways. nih.govplos.org
Rheumatoid Arthritis (RA): Elevated levels of pro-inflammatory cytokines like TNF-α are key mediators of the joint destruction seen in RA. researchgate.net As a critical regulator of TNF-α production, COT/TPL2 is considered a potential therapeutic target for this disease. nih.govresearchgate.net
Multiple Sclerosis (MS): Research suggests a role for MAP3K8 in the inflammatory processes that characterize MS. nih.govplos.org
Atherosclerosis: This chronic inflammatory disease of the arteries is influenced by MAP3K8. The kinase is required to maintain the number of monocytes and their ability to adhere to blood vessels and infiltrate tissues, which are key events in the formation of atherosclerotic plaques. nih.govahajournals.orgaai.org Its deficiency leads to smaller aortic lesions in mouse models. nih.govahajournals.org
Lung Inflammation: MAP3K8 has complex, context-dependent roles in the lung. It can act as a negative regulator of type-2 inflammation. plos.org In models of pulmonary fibrosis, a disease characterized by lung scarring, reduced levels of MAP3K8 were observed, and its genetic deletion in mice exacerbated the disease. oup.comnih.govnih.gov This suggests a protective role, partly by suppressing inflammation and regulating the production of prostaglandin E2. nih.govnih.gov
Modulation of Host Resistance to Bacterial Infection and Type I Interferon Production
Involvement in Oncogenesis and Tumor Progression
While crucial for a healthy immune response, MAP3K8 was originally identified as a proto-oncogene, a normal gene that can become a cancer-causing oncogene when mutated or overexpressed. csic.es Its role in cancer is complex and often depends on the specific type of cancer. nih.gov Overexpression and increased activation of MAP3K8 are often associated with increased tumorigenesis and poor prognosis. pnas.org However, in some cancers, reduced expression is linked to tumor aggressiveness. pnas.orgnih.gov
Alterations in MAP3K8 expression and its genetic code have been identified in numerous human cancers, though mutational activation is considered a relatively rare event compared to aberrant expression. nih.govcsic.es
Overexpression: Increased expression of MAP3K8 has been reported in several cancers, including breast cancer, prostate cancer, ovarian carcinoma, glioma, and certain types of head and neck squamous cell carcinoma (HNSCC). austinpublishinggroup.comnih.gov In androgen-independent prostate cancer, upregulated MAP3K8 is critical for disease progression. nih.gov In gastric cancer, higher MAP3K8 expression is associated with more advanced disease stages and poorer disease-free survival. oup.com Overexpression has also been linked to resistance to certain cancer therapies, such as vemurafenib (B611658) in thyroid cancer. plos.org
Reduced Expression: In contrast, reduced MAP3K8 expression has been linked to tumor aggressiveness and poor prognosis in non-small cell lung cancer (NSCLC). pnas.orgnih.gov Low levels of TPL2 in lung cancer patients correlate with reduced survival. pnas.org
Genetic Alterations: While activating mutations are rare, they have been identified, for instance, in a case of lung adenocarcinoma. csic.es More common are other genetic changes. Rearrangements of the MAP3K8 gene have been found in melanomas. Single nucleotide polymorphisms (SNPs), which are variations in a single DNA building block, have also been associated with cancer risk. For example, the SNP rs303426 in the MAP3K8 gene has been linked to an increased risk of developing HNSCC in a specific patient population. nih.gov
| Cancer Type | Nature of Alteration | Associated Outcome | References |
|---|---|---|---|
| Breast Cancer | Overexpression | Associated with tumorigenesis. | austinpublishinggroup.comnih.gov |
| Prostate Cancer | Overexpression | Critical for progression of androgen-independent disease. | austinpublishinggroup.comnih.gov |
| Ovarian Carcinoma | Overexpression | Associated with tumorigenesis. | austinpublishinggroup.comnih.gov |
| Gastric Carcinoma | Overexpression | Associated with advanced stage and poor survival. | oup.com |
| Glioma | Overexpression | Correlated with poor clinicopathological features. | austinpublishinggroup.com |
| Thyroid Cancer | Overexpression | Involved in resistance to vemurafenib. | plos.org |
| Non-Small Cell Lung Cancer (NSCLC) | Reduced Expression | Associated with tumor aggressiveness and poor prognosis. | pnas.orgnih.gov |
| Lung Adenocarcinoma | Activating Mutation (rare) | Contributes to cellular transformation. | csic.es |
| Melanoma | Gene Rearrangement | Found in a subset of melanomas. | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Overexpression / SNP (rs303426) | SNP associated with increased disease risk. | nih.gov |
| Kidney Renal Clear Cell Carcinoma (KIRC) | High Expression | Associated with poorer overall survival. | pnas.org |
| Thymoma (THYM) | High Expression | Associated with poorer overall survival. | pnas.org |
Influence on Cancer Cell Proliferation and Survival
COT protein is a key mediator in signaling cascades that promote cancer cell proliferation and survival. researchgate.netwikipedia.orgecancer.org It activates the mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, which are critical for transducing growth signals. nih.govnih.gov The activation of these pathways can lead to the upregulation of transcription factors like AP-1, which is necessary for cell cycle progression and is implicated in transformation induced by various oncogenes. nih.gov
Research has shown that COT can be activated by various stimuli, including growth factors and inflammatory cytokines. nih.govnih.gov For instance, in breast cancer, the Interleukin-33 (IL-33)/ST2 axis promotes epithelial cell transformation and tumorigenesis by upregulating COT activity. nih.gov This signaling pathway enhances cancer cell proliferation and survival. Furthermore, COT has been found to phosphorylate histone H3, leading to the upregulation of c-fos, a proto-oncogene whose expression is stimulated by growth-promoting agents. nih.gov This highlights a direct mechanism by which COT can influence the cell cycle and promote uncontrolled proliferation.
In certain contexts, the role of COT can be complex. For example, while often promoting proliferation, hyperactivation of the related Akt1 oncogene can paradoxically inhibit the invasive behavior of breast cancer cells. pnas.orgpnas.org This underscores the context-dependent nature of oncogene signaling.
Table 1: COT's Influence on Cancer Cell Proliferation and Survival
| Cellular Process | COT's Role | Key Downstream Effectors | Associated Cancer Types |
| Cell Cycle Progression | Promotes entry into and progression through the cell cycle. | AP-1, c-fos, c-myc nih.gov | Breast Cancer, Mammary Tumors nih.govnih.gov |
| Inhibition of Apoptosis | Suppresses programmed cell death, allowing cancer cells to survive. wikipedia.org | NF-κB wikipedia.org | Various cancers |
| Response to Growth Factors | Mediates signaling from growth factors to promote proliferation. nih.gov | ERK, JNK nih.gov | Breast Cancer, Mammary Tumors nih.govnih.gov |
| Inflammatory Signaling | Transduces pro-inflammatory signals that support tumor growth. nih.gov | TNF-α, IL-2 nih.gov | Breast Cancer nih.gov |
Mechanisms Driving Cancer Cell Migration and Invasion
COT protein significantly contributes to the migratory and invasive capabilities of cancer cells, which are fundamental steps in metastasis. oncotarget.comnih.gov The activation of COT-mediated signaling pathways leads to the reorganization of the cytoskeleton and the degradation of the extracellular matrix (ECM), facilitating cell movement. oncotarget.com
One of the key mechanisms involves the activation of the JNK pathway, which in turn can lead to the expression of matrix metalloproteinases (MMPs). nih.gov MMPs are enzymes that degrade the components of the ECM, creating pathways for cancer cells to invade surrounding tissues. nih.gov Additionally, COT signaling can influence the activity of Rho-GTPases, which are master regulators of the actin cytoskeleton and are crucial for cell motility and the formation of invasive structures like invadopodia. pnas.orgpnas.org
Studies have demonstrated that the overexpression of proteins like cortactin, which is involved in cytoskeletal regulation, promotes cancer cell migration and invasion. oncotarget.com While not a direct target, the pathways regulated by COT can influence the activity of such proteins. The intricate network of signaling pathways activated by COT ultimately converges on cellular machinery that enhances the motile and invasive phenotype of cancer cells. nih.govnih.gov
Role in Epithelial-Mesenchymal Transition (EMT) in Malignancy
Epithelial-Mesenchymal Transition (EMT) is a cellular program where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness. wikipedia.orgmdpi.com COT protein is implicated in the signaling pathways that drive EMT in cancer. frontiersin.orgscientificarchives.com
Key signaling pathways known to induce EMT, such as the Wnt/β-catenin and TGF-β pathways, can be influenced by COT activity. wikipedia.orgfrontiersin.org The activation of these pathways leads to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin. mdpi.commdpi.com The loss of E-cadherin is a hallmark of EMT and disrupts the tight junctions between epithelial cells, allowing them to detach and migrate. wikipedia.orgnih.gov
Transcription factors that are master regulators of EMT, including Snail, Slug, and Twist, can be activated by signaling cascades downstream of COT. wikipedia.orgscientificarchives.com For instance, the Ras-MAPK pathway, which can be activated by COT, has been shown to activate Snail and Slug. wikipedia.org By promoting EMT, COT contributes to the generation of cancer cells with stem-like properties, which are often more resistant to therapies and have a higher metastatic potential. mdpi.com
Contribution to Tumor Microenvironment Modulation
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix that plays a critical role in tumor progression. frontiersin.orgbiologists.com COT protein influences the TME by modulating the secretion of cytokines and chemokines, and by affecting the function of various immune cells. csic.esresearchgate.net
COT is a key regulator of inflammatory responses. nih.gov In immune cells like macrophages, COT is essential for the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) in response to stimuli like lipopolysaccharide (LPS). csic.esuniprot.org While inflammation is a normal physiological response, chronic inflammation within the TME can promote tumor growth, angiogenesis, and metastasis. researchgate.net
COT signaling in cancer cells can also lead to the secretion of factors that recruit and modulate other cells within the TME. For example, the production of cytokines can attract tumor-associated macrophages (TAMs), which can, in turn, secrete growth factors and enzymes that support tumor progression. nih.gov Furthermore, oncogenic signaling within cancer cells, influenced by proteins like COT, can lead to the release of extracellular vesicles containing oncogenic proteins that can be transferred to non-malignant cells in the TME, potentially inducing a malignant phenotype. researchgate.net The dynamic interplay between cancer cells and the surrounding microenvironment, orchestrated in part by COT, is crucial for tumor development. frontiersin.org
Promotion of Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govwjgnet.com The this compound contributes to tumor angiogenesis by regulating the expression and secretion of pro-angiogenic factors. mdpi.com
One of the primary mechanisms by which COT promotes angiogenesis is through the activation of signaling pathways that lead to the production of Vascular Endothelial Growth Factor (VEGF). nih.govwjgnet.com VEGF is a potent angiogenic factor that stimulates the proliferation, migration, and survival of endothelial cells, the cells that line the blood vessels. wjgnet.commdpi.com The MAPK/ERK pathway, which is activated by COT, is a known regulator of VEGF expression. xiahepublishing.com
Furthermore, the inflammatory cytokines produced as a result of COT activation, such as TNF-α and IL-8, can also directly or indirectly promote angiogenesis. nih.govmdpi.com These cytokines can induce the expression of other angiogenic factors and recruit immune cells to the tumor microenvironment that further contribute to new blood vessel formation. nih.gov The destabilization of existing vessels by factors like Angiopoietin-2 (Ang-2), followed by the action of VEGF, is another process in which COT-regulated pathways can be involved. wjgnet.com
Table 2: COT's Role in Tumor Angiogenesis
| Angiogenic Process | COT's Contribution | Key Mediators |
| Production of Pro-angiogenic Factors | Stimulates the expression and secretion of key angiogenic molecules. | VEGF, IL-8 nih.govwjgnet.commdpi.com |
| Endothelial Cell Function | Promotes endothelial cell proliferation, migration, and survival. | VEGF mdpi.com |
| Inflammatory Cell Recruitment | Attracts immune cells that release angiogenic factors. | TNF-α nih.gov |
| Vessel Destabilization and Remodeling | Can contribute to the initial steps of vessel sprouting. | Ang-2 (indirectly) wjgnet.com |
Association with Drug Resistance Mechanisms in Cancer
Drug resistance is a major obstacle in cancer therapy, and oncogenic signaling pathways are often implicated in the development of resistance. embopress.orgresearchgate.net The COT protein is associated with mechanisms of drug resistance in several types of cancer. ki.sespandidos-publications.commdpi.com
Activation of the COT-mediated MAPK/ERK pathway can provide a survival advantage to cancer cells under the stress of chemotherapy, allowing them to evade drug-induced apoptosis. pnas.org In some cases, COT signaling can act as a bypass pathway when a primary oncogenic driver is inhibited. For example, in melanoma cells with oncogenic B-RAF mutations, overexpression of TPL2 (COT) has been linked to resistance to RAF kinase inhibitors by reactivating the ERK pathway. pnas.org
Furthermore, the EMT program, which can be promoted by COT, is itself associated with drug resistance. scientificarchives.com Mesenchymal-like cells are often more resistant to conventional chemotherapies and targeted agents. scientificarchives.com The intricate network of signaling pathways regulated by COT can therefore contribute to both intrinsic and acquired resistance to anti-cancer drugs. researchgate.netmdpi.com
Other Physiological Functions
Beyond its role in cancer, COT/TPL2 is a critical component of the innate and adaptive immune systems. csic.es It is required for the activation of the MAPK/ERK pathway in macrophages in response to Toll-like receptor (TLR) stimulation, which is crucial for the production of the pro-inflammatory cytokine TNF-α during an immune response. csic.esuniprot.org This protein is also involved in regulating T-helper cell differentiation and interferon-gamma (IFNG) expression in T-cells. uniprot.org
COT/TPL2 plays a role in host resistance to bacterial infections by negatively regulating type I interferon production. uniprot.org In B-cells, it transduces signals from CD40 and TNFRSF1A to activate ERK, which may regulate immunoglobulin production. uniprot.org Additionally, in adipocytes, COT activates the MAPK/ERK pathway in response to IL-1β and TNF, leading to the induction of lipolysis. uniprot.org The protein is also involved in the cell cycle and has been implicated in the response to DNA damage. pnas.orguniprot.org In the corpus luteum of the mouse ovary, MAP3K8 is involved in mediating the stimulating effect of estradiol (B170435) on progesterone (B1679170) synthesis. oup.com More recently, TPL2 has been shown to regulate microglial inflammatory responses and can promote neurodegeneration in the context of tauopathies. elifesciences.org
Regulation of Cell Cycle Progression
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. creativebiolabs.net Proto-oncogenes, when mutated, can become oncogenes, which are genes that have the potential to cause cancer by promoting uncontrolled cell cycle progression. lumenlearning.combio-rad-antibodies.com COT, originally identified for its transforming capabilities, has been shown to be a significant regulator of the cell cycle. aai.orgnih.gov
Research indicates that COT is activated during the S and G2/M phases of the cell cycle. assaygenie.com Its expression levels, specifically its mRNA, are elevated during the transition from the G0 to G1 phase in T lymphocytes, suggesting a preparatory role for subsequent cell cycle events. aai.orgnih.govdntb.gov.ua Studies using IL-2-dependent CTLL-2 T-cells have demonstrated that the overexpression of COT kinase promotes the transition from the G1 to the S phase, leading to increased DNA synthesis. aai.orgnih.gov Conversely, a dominant-negative form of COT kinase has been shown to significantly reduce DNA synthesis stimulated by IL-2. aai.orgnih.gov
One of the mechanisms by which COT influences cell cycle progression is through the regulation of cyclin-dependent kinase inhibitors. aai.orgnih.gov Specifically, COT kinase has been found to lower the levels of the cyclin-dependent kinase inhibitor p27kip. aai.orgnih.gov The protein p27kip is a crucial inhibitor of cell cycle progression, and its downregulation is a necessary step for cells to move from the G1 to the S phase. aai.orgnih.gov Furthermore, COT kinase enhances the transcriptional activity of E2F, a family of transcription factors that are critical for the expression of genes required for DNA replication and cell cycle progression. aai.orgnih.gov This regulation of p27kip and E2F activity highlights COT's direct involvement in controlling key checkpoints of the cell cycle.
| Key Finding | Cell Type/Model | Effect of COT/Tpl2 | Reference |
| Increased mRNA levels during G0 to G1 phase transition | T lymphocytes | Suggests a role in G1 to S phase transition | aai.orgnih.gov |
| Overexpression promotes passage to S and G2/M phases | CTLL-2 cells | Contributes to cell cycle progression | aai.orgnih.gov |
| Reduces levels of p27kip | CTLL-2 cells | Promotes G1 to S transition | aai.orgnih.gov |
| Increases E2F transcriptional activity | CTLL-2 cells | Enhances expression of genes for DNA synthesis | aai.orgnih.gov |
| Activated during S and G2/M phases | Various cell lines | Implicates a role in later stages of the cell cycle | assaygenie.com |
Role in Adipocyte Lipolysis and Metabolic Signaling
COT/TPL2 plays a significant role in the metabolic processes of adipose tissue, particularly in the context of inflammation and obesity. nih.gov In adipocytes, COT activates the MAPK/ERK pathway in response to inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), leading to the induction of lipolysis. uniprot.orguniprot.org This process does not appear to be stimulated by insulin (B600854). uniprot.orguniprot.org Lipolysis is the breakdown of triglycerides into fatty acids and glycerol, a critical process for energy mobilization. mdpi.com
Chronic low-grade inflammation in adipose tissue is a characteristic feature of obesity and is linked to the development of insulin resistance. nih.gov The expression of MAP3K8 is elevated in the adipose tissue of individuals with a BMI greater than 30. nih.gov Furthermore, high mRNA levels of MAP3K8 in human adipose tissue are associated with increased expression of the pro-inflammatory cytokines IL-1β, IL-6, and IL-8. nih.gov
Studies in mice have further elucidated the role of COT in obesity-induced adipose tissue inflammation. nih.gov Mice lacking MAP3K8 on a high-fat diet exhibited lower mRNA expression of IL-1β, IL-6, and CXCL1 in their adipose tissue compared to wild-type mice. nih.gov This suggests that MAP3K8 is involved in the local inflammatory response within adipose tissue. nih.gov However, in the same study, the absence of MAP3K8 did not protect the mice from high-fat diet-induced macrophage infiltration in adipose tissue or the development of systemic insulin resistance. nih.gov This indicates that while COT is a key player in local adipose inflammation, other factors may be more dominant in driving systemic metabolic dysfunction. nih.gov
The Tpl2/ERK signaling pathway is selectively involved in the inflammatory cytokine-induced effects on adipocyte functions. nih.gov Tpl2 is also implicated in the regulation of macrophage lipid metabolism and their differentiation into the M2 phenotype, which is involved in tissue repair and immunoregulation. nih.gov Specifically, TPL-2 is required for efficient lipolysis in macrophages, which is essential for their alternative activation. nih.gov
| Stimulus | Effect on COT/Tpl2 | Downstream Effect | Cell Type | Reference |
| IL-1β, TNF-α | Activation | Induction of lipolysis via MAPK/ERK pathway | Adipocytes | uniprot.orguniprot.org |
| High-Fat Diet | Increased expression | Increased expression of pro-inflammatory cytokines (IL-1β, IL-6, CXCL1) | Mouse adipose tissue | nih.gov |
| Obesity (BMI >30) | Higher mRNA expression | Associated with higher IL-1β, IL-6, and IL-8 expression | Human adipose tissue | nih.gov |
| Inflammatory Mediators | Activation | Controls COX-2 expression and PGE2 secretion | Adipocytes | oup.com |
Involvement in Steroidogenesis
Steroidogenesis is the process of synthesizing steroid hormones from cholesterol. frontiersin.orggenome.jp This complex process is essential for numerous physiological functions, including reproduction and stress response. frontiersin.org Recent research has identified a role for COT/MAP3K8 in the regulation of steroid hormone production.
A key study has demonstrated that MAP3K8 is highly expressed in the mouse corpus luteum (CL), a transient endocrine gland crucial for the production of progesterone. nih.gov Progesterone is a vital hormone for the maintenance of pregnancy. nih.gov The study revealed that MAP3K8 is involved in regulating the synthesis of progesterone in the mouse CL. nih.gov
The signaling pathway of estradiol (E2)-stimulated progesterone synthesis was found to be mediated through G protein-coupled receptor 30 (GPR30) and MAP3K8. nih.gov The activation of this pathway leads to an increase in the phosphorylation of ERK1/2 and the expression of key steroidogenic enzymes, including cytochrome P450 side-chain cleavage (cyp11a) and 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov These enzymes are critical for the conversion of cholesterol to pregnenolone (B344588) and subsequently to progesterone. glowm.com
To confirm the role of MAP3K8, the study utilized both siRNA-mediated knockdown and a specific inhibitor of MAP3K8. nih.gov Inhibition of MAP3K8 in luteal cells significantly blocked the progesterone synthesis induced by estradiol. nih.gov These findings establish a critical role for MAP3K8 in the regulation of hormone synthesis in the corpus luteum and provide new insights into the molecular mechanisms governing ovarian physiology. nih.gov
| Hormone/Molecule | Role of COT/MAP3K8 | Key Downstream Effectors | Tissue/Cell Type | Reference |
| Estradiol (E2) | Mediates E2-stimulated progesterone synthesis | ERK1/2 phosphorylation, cyp11a expression, 3β-HSD expression | Mouse corpus luteum/granulosa-luteinized cells | nih.gov |
| Progesterone | Regulates its synthesis | - | Mouse corpus luteum/granulosa-luteinized cells | nih.gov |
Advanced Methodological Approaches for Studying Oncogene Protein Cot
In Vitro Cell Culture Models for Functional and Mechanistic Investigations
In vitro cell culture remains a cornerstone for dissecting the fundamental cellular and molecular functions of Cot. A variety of human and murine cell lines have been employed to investigate its role in signaling, proliferation, and cytokine production. Overexpression of Cot in cell lines like COS-1 and NIH/3T3 has been shown to induce MAP kinase activation. novusbio.com
Researchers utilize these models to study the effects of Cot under controlled conditions. For instance, studies in the A549 lung cancer cell line, the BEAS-2B epithelial cell line, and normal human bronchial epithelial (NHBE) cells have been instrumental in examining Cot's role in IL-1β-induced inflammatory responses. nih.gov Similarly, investigations using ovarian cancer cell lines such as SKOV3 and IGROV-1 have demonstrated that Cot controls cell proliferation, migration, and invasion. google.comresearchgate.net The use of specific kinase inhibitors in these cell models allows for the precise interrogation of Cot's enzymatic activity and its downstream effects. researchgate.netoup.com
| Cell Line | Cell Type/Origin | Application in Cot/Tpl2/MAP3K8 Research | Key Findings |
|---|---|---|---|
| A549, BEAS-2B, NHBE | Human Lung Carcinoma, Epithelial, Normal Bronchial Epithelial | Studying role in IL-1β-induced inflammation and cytokine expression. nih.gov | MAP3K8 knockdown reduces IL-1β-induced expression of inflammatory cytokines like IL-6 and IL-8. nih.gov |
| HEK293, HeLa | Human Embryonic Kidney, Human Cervical Cancer | Investigating protein-protein interactions and signaling pathways. koreascience.krcsic.es | Identified interactions with Hsp90, Hsp70, and Grp78; analysis of signaling to NF-κB. koreascience.krcsic.es |
| SKOV3, IGROV-1 | Human Ovarian Cancer | Analysis of pro-tumorigenic functions and response to MEK inhibitors. google.comresearchgate.netnih.gov | MAP3K8 controls proliferation, migration, and invasion; its expression level may predict sensitivity to MEK inhibitors. google.comnih.gov |
| HCC70, PC3, HCT116 | Human Breast Cancer, Prostate Cancer, Colon Cancer | Validating COT as a cancer target. aacrjournals.org | Inhibition of COT (by RNAi or small molecule inhibitor) reduces cell proliferation and MAPK signaling. aacrjournals.org |
| 8505-C, SW1736 | Human Thyroid Cancer | Investigating resistance to BRAF inhibitors like vemurafenib (B611658). oup.com | MAP3K8 mediates resistance to vemurafenib in BRAF V600E mutant thyroid cancer stem cells. oup.comcapes.gov.br |
| Primary Microglia | Mouse Brain Immune Cells | Studying the role of Tpl2 in neuroinflammation. elifesciences.org | Tpl2 inhibition reduces cytokine release and iNOS induction, rescuing neurons in co-culture models. elifesciences.org |
In Vivo Animal Models for Disease Pathogenesis and Intervention Studies
To understand the physiological and pathological roles of Cot in a whole organism, researchers rely on various in vivo animal models. These models are indispensable for studying complex processes like immunity, inflammation, and tumorigenesis that cannot be fully replicated in vitro. nih.govnih.gov
Conditional Knockout Mice: Genetically engineered mice, particularly Tpl2 knockout (Tpl2-/-) and kinase-dead (TPL2-KD) mice, have been pivotal. elifesciences.org Studies using Tpl2-/- mice have revealed its essential role in innate and adaptive immunity. For example, macrophages from these mice show defective ERK phosphorylation and reduced production of TNF-α in response to lipopolysaccharide (LPS). plos.orgcapes.gov.br Tpl2-/- mice are resistant to LPS-induced endotoxic shock and show ameliorated symptoms in models of inflammatory bowel disease. nih.govresearchgate.net However, the role of Tpl2 can be context-dependent; its ablation can also promote intestinal inflammation and tumorigenesis in ApcMin/+ mice by impairing IL-10 production and regulatory T-cell generation. pnas.org TPL2-KD mice, which possess a catalytically inactive form of the protein, are used to distinguish the kinase-dependent functions from scaffolding roles of the protein. elifesciences.org
Xenograft Models: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for preclinical evaluation of Cot's role in tumor growth and its potential as a therapeutic target. mdpi.comdovepress.com For instance, depleting MAP3K8 in ovarian cancer cell lines (SKOV3, IGROV-1) before implantation severely reduced tumor growth in mouse xenografts, highlighting its pro-tumorigenic activity in vivo. google.com Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into a mouse, offer a more clinically relevant system. dovepress.com PDX models of high-grade serous ovarian cancer have been used to show that tumors with high MAP3K8 expression are sensitive to treatment with MEK inhibitors, suggesting MAP3K8 as a predictive biomarker. google.comnih.gov
Genetic Manipulation Techniques
Targeted genetic manipulation allows for the precise investigation of Cot's function by modulating its expression or editing its sequence.
Gene silencing using small interfering RNA (siRNA) or short-hairpin RNA (shRNA) is a widely used technique to transiently or stably knock down the expression of MAP3K8. sigmaaldrich.comsitoolsbiotech.com This approach has been used across numerous cell lines to confirm that specific cellular phenotypes are dependent on Cot. For example, siRNA-mediated knockdown of MAP3K8 in A549 lung epithelial cells was shown to decrease the phosphorylation of downstream kinases ERK1/2 and SAPK/JNK. nih.gov In cancer research, RNAi has demonstrated that the proliferation of breast (HCC70), prostate (PC3), and colon (HCT116) cancer cells is dependent on COT. aacrjournals.org Similarly, shRNA-mediated stable knockdown of MAP3K8 in ovarian cancer cells reduced their proliferative, migratory, and invasive capabilities. google.comresearchgate.net
The CRISPR/Cas9 system provides a powerful tool for permanent and precise genomic editing, including gene knockout or the introduction of specific mutations. While early studies relied heavily on traditional knockout mouse models, the advent of CRISPR/Cas9 has streamlined the generation of genetically modified animal and cell line models. nih.gov This technology can be used to create complete gene knockouts, introduce kinase-dead mutations (like the D270A mutation in TPL2-KD mice), or model specific cancer-associated mutations found in human tumors. elifesciences.org For example, CRISPR could be employed to replicate the truncating rearrangements of MAP3K8 found in some melanomas to study their oncogenic potential and therapeutic vulnerabilities in a clean genetic background. aacrjournals.org
Gene Silencing (e.g., siRNA, shRNA)
Proteomics and Interactomics for Global Protein Analysis
Understanding the function of Cot requires identifying its interaction partners and the signaling complexes it forms. Proteomics and interactomics approaches provide a global view of these protein-protein interactions (PPIs).
One key method involves immunoprecipitation of Cot, followed by mass spectrometry (MS) to identify co-precipitating proteins. A study using this approach in HEK293 cells identified the chaperone proteins Hsp90, Hsp70, and Grp78 as Cot interactors, with Hsp90 appearing to bind directly to the kinase domain. koreascience.kr In resting cells, Cot is known to exist in a large, inactive complex with NF-κB1 p105 and ABIN2 (TNIP2), which stabilizes the kinase. reactome.org More recent studies combining proteomics with analysis of mRNA-binding proteins have uncovered novel regulatory mechanisms. For example, the metabolic enzyme aconitase-1 (ACO1) was found to associate with TPL2 mRNA, repressing its translation, in a manner regulated by the kinases p38γ/p38δ. pnas.org Computational tools like GeneMANIA and STRING are also used to predict and visualize interaction networks based on aggregated data from multiple sources. reading.ac.ukresearchgate.net
| Interacting Protein | Cellular Context/Method of Identification | Functional Significance of Interaction |
|---|---|---|
| NF-κB1 (p105) | Various (e.g., Macrophages); Co-immunoprecipitation. reactome.org | Forms an inactive complex with Cot, preventing its activity and degradation in resting cells. Signal-induced p105 degradation releases active Cot. csic.esreactome.org |
| ABIN2 (TNIP2) | Various; Co-immunoprecipitation. reactome.org | Component of the inactive Cot-p105 complex, contributing to Cot stability. elifesciences.orgreactome.org |
| Hsp90, Hsp70, Grp78 | HEK293 cells; Immunoprecipitation-Mass Spectrometry. koreascience.kr | Chaperone proteins that may be involved in the proper folding, stability, and function of Cot kinase. koreascience.kr |
| MEK1/2 | Various; Kinase assays. plos.org | Direct downstream substrates of Cot. Phosphorylation by Cot leads to the activation of the ERK1/2 pathway. plos.orgcsic.es |
| p38γ/p38δ | Myeloid cells; Co-immunoprecipitation. pnas.org | Directly interact with and stabilize the Tpl2 protein, acting as scaffolding proteins independent of their kinase activity. pnas.org |
| Aconitase-1 (ACO1) | Myeloid cells; RNA Immunoprecipitation (RIP)-Mass Spectrometry. pnas.org | Binds to the 3'UTR of TPL2 mRNA to repress its translation, regulating Tpl2 protein levels. pnas.org |
Transcriptomics and Single-Cell RNA Sequencing for Expression Profiling
The integration of transcriptomics with proteomics (as seen in a study on rabbit kidney cells infected with equine herpesvirus 8) provides a multi-omics view, confirming that changes in MAP3K8 expression at the mRNA level translate to the protein level and correlate with the activation of inflammatory signaling pathways. nih.gov The emergence of single-cell RNA sequencing (scRNA-seq) allows for even greater resolution, enabling researchers to dissect the role of Cot in specific cell subpopulations within a heterogeneous tissue, such as the tumor microenvironment or the immune system. For instance, microarray analysis of regulatory T cells (Tregs) from patients with transient hypogammaglobulinemia of infancy revealed upregulation of MAP3K8, suggesting a role in Treg function or dysfunction. nih.gov
Bioinformatics and Computational Biology for Integrated Data Analysis and Network Modeling
The study of the this compound (Cancer Osaka Thyroid), also known as MAP3K8, has been significantly advanced by the application of bioinformatics and computational biology. These approaches are essential for interpreting the vast and complex datasets generated by high-throughput technologies, providing a systems-level understanding of COT's function, its role in signaling cascades, and its impact on cancer biology.
Integrated Data Analysis
A primary goal of computational biology in this context is the integration of multi-omics data—including genomics, transcriptomics, and proteomics—to build a comprehensive model of COT's activity. The overexpression of oncogenes and the under-expression of tumor suppressor genes are common aberrations in cancer cells, making the analysis of such data critical. nih.gov
Platforms and databases such as The Cancer Genome Atlas (TCGA), Gene Expression Omnibus (GEO), and the Integrated Interactions Database (IID) are fundamental resources. frontiersin.org They allow researchers to correlate MAP3K8 gene expression profiles with clinical data, identify copy number variations, and analyze mutation status across thousands of tumor samples. frontiersin.orgnih.gov For instance, integrated analyses have been used to screen cell lines for MAP3K8/COT copy number gains that coincide with the B-RAFV600E mutation, linking COT expression to de novo resistance to RAF inhibitors. nih.gov Similarly, data mining efforts have revealed that MAP3K8 is overexpressed in thyroid carcinoma (THCA) and skin cutaneous melanoma (SKCM) compared to normal tissues, suggesting its utility as a molecular marker. semanticscholar.org
This integrative approach helps to uncover complex relationships that would be missed by studying a single data type. By combining different types of data, researchers can reduce noise and more effectively prioritize molecular targets for further investigation.
Network Modeling
Network modeling is a powerful computational tool for elucidating the complex web of protein-protein interactions (PPIs) that govern cellular processes. mdpi.com As a serine/threonine protein kinase, COT's function is defined by its interactions with other proteins in signaling pathways. genecards.org
Protein-Protein Interaction (PPI) Networks PPI networks are constructed by mapping the physical connections between proteins. This map, or "interactome," is built using data from both experimental methods and computational predictions. mdpi.com Databases like STRING and Reactome provide curated and predicted interactions, which can be visualized and analyzed using software like Cytoscape. frontiersin.orgreactome.orgplos.orgplos.org Within these networks, proteins are represented as nodes, and the interactions between them as edges. frontiersin.org
Analysis of network topology can identify "hub" proteins, which have a high number of connections and often play critical regulatory roles. mdpi.com Computational analyses have identified COT as a key node in pathways like the MAPK and NF-κB signaling cascades. semanticscholar.orgoup.com
Research Findings from Network Modeling A significant breakthrough from computational modeling was the identification of COT (MAP3K8) as a key mediator of acquired resistance to RAF inhibitors in cancer therapy. oup.com One study developed a computational model using ordinary differential equations (ODEs) to analyze the MAPK and PI3K/AKT pathway networks in BRAFV600E mutant thyroid cancer stem cells. oup.com In silico simulations predicted that COT plays a prominent role in mediating resistance to the RAF inhibitor vemurafenib by reactivating the MAPK pathway. nih.govoup.com This computational prediction was subsequently validated by in vitro experiments, demonstrating that inhibiting COT could restore sensitivity to vemurafenib. oup.com This highlights how network modeling can uncover non-obvious mechanisms of drug resistance and suggest novel therapeutic strategies.
Furthermore, network analysis helps to place COT within a broader signaling context. It is known to form a complex with NFKB1 and TNIP2, an interaction that stabilizes COT but inhibits its kinase activity until released by specific stimuli like lipopolysaccharide (LPS). genecards.orgreactome.orguniprot.org It also interacts with TRAF6 and CD40 to activate the ERK pathway. genecards.orguniprot.org By mapping these interactions, researchers can better understand how COT integrates multiple upstream signals to regulate downstream cellular processes, including inflammation and cell proliferation. semanticscholar.org
Table 1: Computational Tools and Databases for COT Analysis This table summarizes key bioinformatics resources used in the study of this compound.
| Tool/Database | Description | Application in COT Research |
|---|---|---|
| The Cancer Genome Atlas (TCGA) | A public database containing multi-omic data (genomic, transcriptomic, etc.) from thousands of tumor samples across many cancer types. nih.govfrontiersin.orgresearchgate.net | Analyzing MAP3K8 expression levels, copy number variations, and mutation status; correlating these with clinical outcomes in various cancers. nih.govsemanticscholar.org |
| Gene Expression Omnibus (GEO) | A public repository for high-throughput gene expression data from microarray and sequencing studies. frontiersin.org | Comparing MAP3K8 mRNA expression between tumor and normal tissues; identifying differential expression in response to treatments. frontiersin.org |
| STRING | A database of known and predicted protein-protein interactions, integrating data from multiple sources including experimental evidence, computational prediction, and text mining. plos.orgplos.org | Constructing PPI networks for COT to identify direct and functional interactors and to understand its position in signaling pathways. plos.org |
| Reactome | A free, open-source, curated and peer-reviewed pathway database. reactome.orgplos.org | Visualizing and analyzing the specific signaling pathways COT is involved in, such as the MAP3K8 (TPL2)-dependent MAPK1/3 activation pathway. reactome.org |
| Cytoscape | An open-source software platform for visualizing, analyzing, and integrating molecular interaction networks. frontiersin.org | Building and analyzing visual models of COT's interaction network to identify key nodes and modules. frontiersin.orgspandidos-publications.com |
| Ordinary Differential Equations (ODEs) Modeling | A mathematical approach to model the dynamic behavior of complex systems, such as signaling pathways. oup.com | Simulating the MAPK and PI3K/AKT pathways to predict the role of COT in drug resistance mechanisms. oup.com |
Table 2: Key Interacting Proteins of COT (MAP3K8) Identified Through Network Analysis This table lists some of the crucial proteins that interact with COT, as identified through PPI network analysis and experimental validation.
| Interacting Protein | Function of Interactor | Significance of Interaction with COT |
|---|---|---|
| NFKB1 (p105) | Precursor of the p50 subunit of the NF-κB transcription factor. | Forms an inactive complex with COT, stabilizing it but inhibiting its kinase activity. Dissociation upon stimulation is critical for COT activation. genecards.orgreactome.orguniprot.org |
| TNIP2 (ABIN2) | Inhibitor of NF-κB activation. | Component of the inactive trimeric complex with COT and NFKB1, contributing to the regulation of COT's basal state. reactome.org |
| IKBKB (IKKβ) | A kinase that phosphorylates inhibitors of NF-κB, leading to NF-κB activation. | Phosphorylates COT at Serine-400, a step required for the activation of the MAPK/ERK pathway in response to stimuli like LPS. genecards.org |
| TRAF6 | E3 ubiquitin ligase involved in cytokine signaling. | Interaction with TRAF6 is required for COT-mediated ERK activation in response to signals from receptors like CD40. genecards.orguniprot.org |
| KSR2 | A scaffold protein in the MAPK pathway. | Interaction with KSR2 negatively regulates COT's kinase activity, thereby inhibiting ERK and NF-κB activation. genecards.orguniprot.org |
| 14-3-3 proteins | A family of conserved regulatory proteins that bind to phosphoserine-containing motifs. | Binding of 14-3-3 to phosphorylated COT is essential for TPL-2 dependent activation of ERK-1/2 in macrophages. pnas.org |
Translational Research Perspectives and Therapeutic Strategies Targeting Oncogene Protein Cot
Oncogene Protein COT as a Prognostic and Predictive Biomarker in Disease
The expression level of this compound has shown significant promise as both a prognostic and predictive biomarker in several cancer types. A prognostic biomarker provides information about the likely outcome of the disease, while a predictive biomarker helps to determine the potential response to a specific treatment.
In high-grade serous ovarian carcinomas (HGSCs), the accumulation of COT protein has been identified as a potential prognostic marker. medscape.com Furthermore, it may serve as a predictive biomarker for the efficacy of MEK inhibitor treatment in this patient population. cornell.edu This is significant as it could help stratify patients who are most likely to benefit from this class of targeted therapy.
Preclinical Development of Kinase Inhibitors for this compound
The development of small molecule inhibitors targeting the kinase activity of COT is a key area of translational research. These efforts aim to block the downstream signaling pathways that are aberrantly activated by COT in disease.
Small Molecule Inhibitor Design and Characterization
The design of COT kinase inhibitors has evolved from initial high-throughput screening hits to more rational, structure-based design approaches. Early research identified various chemical scaffolds with inhibitory activity against COT. For example, a series of thieno[3,2-d]pyrimidines were developed as potent TPL2 kinase inhibitors. researchgate.net Another approach involved the optimization of an indazole hit compound, leading to molecules with single-digit micromolar activity against TPL2. researchgate.net
More recent efforts have focused on developing highly potent and selective inhibitors. "Cot inhibitor-2" is a potent, selective, and orally active inhibitor of COT with an IC50 of 1.6 nM. medchemexpress.com Another example is a Tpl2 kinase inhibitor with a 3-pyridinylmethylamino-1,7-naphthyridine-3-carbonitrile structure, which has an IC50 of 0.05 µM for TPL2. caymanchem.com These compounds have been instrumental in preclinical studies to probe the function of COT and to validate it as a therapeutic target. The development of these inhibitors often involves a step-by-step process that includes evaluating kinase activity, determining the mechanism of action, profiling for selectivity, and assessing target engagement in cellular models before moving into in vivo studies. frontiersin.org
Target Specificity and Off-Target Effects
A significant challenge in the development of kinase inhibitors is ensuring target specificity to minimize off-target effects and associated toxicities. The ATP-binding sites of kinases are often conserved, leading to the potential for inhibitors to bind to multiple kinases. reactionbiology.com Early COT inhibitors, for instance, were noted to have off-target effects, which could confound the interpretation of experimental results. nih.gov
Therefore, a crucial part of the preclinical development process is the comprehensive profiling of inhibitor selectivity across the kinome. Modern approaches utilize large panels of recombinant kinases to assess the inhibitory activity of a compound against a wide range of targets. reactionbiology.com For example, the selectivity of a Tpl2 kinase inhibitor was demonstrated by its significantly lower potency against other kinases like MEK, p38 MAPK, and Src. caymanchem.com The development of highly selective inhibitors is a key goal to ensure that the observed biological effects are indeed due to the inhibition of COT and to improve the safety profile of potential therapeutic candidates.
Strategies for Overcoming this compound-Mediated Drug Resistance
A major challenge in targeted cancer therapy is the development of drug resistance. The activation of the COT signaling pathway has been identified as a mechanism of resistance to inhibitors of the MAPK pathway, such as RAF and MEK inhibitors. medscape.comgenecards.org When cancer cells are treated with these inhibitors, they can adapt by upregulating alternative signaling pathways to maintain their proliferation and survival, and COT is a key player in this reactivation of the MAPK pathway.
Several strategies are being explored to overcome COT-mediated drug resistance:
Combination Therapy: A primary strategy is the combination of RAF or MEK inhibitors with a direct COT inhibitor. This dual-targeting approach aims to block both the primary oncogenic driver and the escape pathway, potentially leading to a more durable therapeutic response. ascopubs.org Preclinical studies have shown that a TPL2 inhibitor can synergize with chemotherapy to suppress the growth of pancreatic ductal adenocarcinoma. jci.org
Targeting Downstream Effectors: Another approach is to target signaling molecules further downstream of COT, such as ERK. Since COT ultimately signals through the MEK-ERK cascade, inhibiting ERK could be effective even if COT is activated. ascopubs.org
Targeting Upstream Activators: In some contexts, COT is activated by upstream signals like IRAK4. jci.org Therefore, inhibiting these upstream activators could prevent the activation of COT and subsequent drug resistance.
These combination strategies are designed to create a multi-pronged attack on cancer cells, making it more difficult for them to develop resistance. biopharmatrend.com
Future Directions in Therapeutic Modalities for this compound-related Pathologies
The future of therapeutic strategies targeting COT-related pathologies lies in a more personalized and multi-faceted approach. Several promising avenues are being explored:
Advanced Combination Therapies: The development of rational combination therapies will continue to be a major focus. This includes combining COT inhibitors with other targeted therapies, chemotherapy, and immunotherapy. biopharmatrend.commdpi.com The selection of combination partners will increasingly be guided by a deeper understanding of the specific molecular alterations in a patient's tumor.
Novel Drug Delivery Systems: The use of nanotechnology and other advanced drug delivery systems could enhance the therapeutic efficacy of COT inhibitors. These systems can improve drug solubility, protect the drug from degradation, and enable targeted delivery to the tumor site, thereby increasing the local drug concentration and reducing systemic side effects. aacrjournals.org
Targeted Protein Degradation: An emerging therapeutic modality is targeted protein degradation, using technologies like proteolysis-targeting chimeras (PROTACs). nih.gov A PROTAC designed to specifically target COT for degradation by the cellular proteasome would offer a different therapeutic mechanism compared to kinase inhibition and could potentially overcome some forms of resistance.
Gene Therapy and RNA Interference: Gene therapy approaches, such as the use of siRNA to specifically silence the expression of the MAP3K8 gene, represent another potential future direction. binasss.sa.cr This could provide a highly specific way to reduce the levels of the COT protein in cancer cells.
As our understanding of the complex roles of this compound in different diseases continues to grow, so too will the sophistication of therapeutic strategies designed to target this important signaling molecule. The integration of advanced diagnostics, novel therapeutic modalities, and rational combination approaches holds the promise of more effective and personalized treatments for patients with COT-driven pathologies.
Q & A
Q. What are the primary experimental approaches to detect and quantify COT protein expression in cancer models?
Methodological Answer:
- Western Blotting : Use antibodies validated for COT (e.g., anti-MAP3K8 antibodies) with proper controls (e.g., siRNA knockdown or knockout cell lines) to confirm specificity .
- Quantitative Proteomics : Employ TMT or SILAC labeling for absolute quantification in tissue or cell lysates. For example, TMT10plex workflows combined with LC-MS/MS can resolve COT expression changes under oncogenic stimuli .
- Immunohistochemistry (IHC) : Optimize antigen retrieval protocols for FFPE tissues and validate using COT-overexpressing cell line controls .
Q. How does COT activate the MEK/ERK pathway, and what assays validate its kinase activity?
Methodological Answer:
- Kinase Assays : Recombinant COT protein is incubated with substrates (e.g., MEK1) in ATP-containing buffer. Phosphorylation is detected via phospho-specific antibodies or mass spectrometry .
- Pathway Inhibition : Use selective inhibitors (e.g., TPL-2 inhibitors) in combination with phospho-ERK/MEK Western blots to confirm COT-dependent signaling .
- CRISPR/Cas9 Knockout : Generate COT-deficient cell lines to assess ERK activation loss under stimuli like LPS or TNF-α .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on COT’s role in tumor progression vs. suppression?
Methodological Answer:
- Context-Specific Analysis : Stratify data by cancer type (e.g., thyroid vs. ovarian cancer) and microenvironmental factors (e.g., cytokine profiles) using multi-omics datasets .
- Meta-Analysis Frameworks : Apply tools like BioInfra.Prot to standardize proteomic data across studies, ensuring reproducibility in COT expression trends .
- Functional Rescue Experiments : Re-express COT in knockout models under varying conditions (e.g., hypoxia) to test context-dependent outcomes .
Q. What computational strategies identify COT-interacting proteins and co-regulated pathways in large-scale datasets?
Methodological Answer:
- Network Analysis : Use STRING or GeneMANIA to map COT’s protein-protein interactions, filtering for high-confidence scores (e.g., >0.7) .
- Co-Expression Clustering : Apply weighted gene co-expression network analysis (WGCNA) to TCGA data, linking COT modules to oncogenic pathways (e.g., NF-κB) .
- Machine Learning : Train classifiers on COT-associated phosphoproteomic data to predict kinase-substrate relationships .
Q. How can structural studies elucidate COT’s regulatory mechanisms and inform drug design?
Methodological Answer:
- Cryo-EM/XRays : Resolve COT’s kinase domain structure in complex with MEK1 to identify allosteric binding pockets .
- Molecular Dynamics (MD) Simulations : Model ATP-binding site flexibility under oncogenic mutations (e.g., COT-S413F) to predict inhibitor resistance .
- Fragment-Based Screening : Use SPR or thermal shift assays to identify small molecules stabilizing inactive COT conformations .
Data Analysis & Validation
Q. What statistical frameworks address variability in COT expression data across proteomic studies?
Methodological Answer:
- DEqMS Analysis : Account for peptide-to-protein quantification bias in mass spectrometry data using variance shrinkage models .
- Batch Effect Correction : Apply ComBat or SVA to normalize multi-institutional datasets (e.g., CPTAC cohorts) .
- Reproducibility Metrics : Report COT’s coefficient of variation (CV) across technical replicates and validate with orthogonal methods (e.g., SRM-MS) .
Q. How should researchers validate COT’s functional role in vivo using preclinical models?
Methodological Answer:
- Transgenic Mouse Models : Use conditional COT overexpression (e.g., Tet-On system) in tissue-specific drivers (e.g., KRAS-mutant lung cancer models) .
- PDX Models : Implant COT-high vs. COT-low patient-derived tumors into NSG mice, monitoring ERK pathway activation via luciferase reporters .
- Single-Cell RNA-Seq : Profile COT-expressing tumor cells in vivo to identify heterogeneity in pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
